BenchChemオンラインストアへようこそ!

5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Medicinal chemistry Structure-activity relationship Indanamine scaffold

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1803611-94-0) is a racemic indanamine derivative bearing a 5-fluoro and a 6-methoxy substituent on the indane core, supplied as the hydrochloride salt (C₁₀H₁₃ClFNO, MW 217.67). The compound belongs to the 2,3-dihydro-1H-inden-1-amine class—a scaffold extensively explored for monoamine oxidase B (MAO-B) inhibition and central nervous system (CNS) receptor modulation—and its dual-substitution pattern distinguishes it from mono-substituted analogs commonly cited in the medicinal chemistry literature.

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
CAS No. 1803611-94-0
Cat. No. B1448221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1803611-94-0
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC(C2=C1)N)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12;/h4-5,9H,2-3,12H2,1H3;1H
InChIKeySEGPKRGBJLIKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1803611-94-0): Procurement-Relevant Baseline for a Dual-Substituted Indanamine Research Intermediate


5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1803611-94-0) is a racemic indanamine derivative bearing a 5-fluoro and a 6-methoxy substituent on the indane core, supplied as the hydrochloride salt (C₁₀H₁₃ClFNO, MW 217.67) . The compound belongs to the 2,3-dihydro-1H-inden-1-amine class—a scaffold extensively explored for monoamine oxidase B (MAO-B) inhibition and central nervous system (CNS) receptor modulation—and its dual-substitution pattern distinguishes it from mono-substituted analogs commonly cited in the medicinal chemistry literature [1]. The hydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 1273611-90-7), a practical consideration for downstream synthetic manipulation or biological assay preparation .

Why 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride Cannot Be Replaced by Generic Indanamine Analogs


Indanamine derivatives are not functionally interchangeable; subtle changes in ring substitution profoundly alter target engagement, isoform selectivity, and physicochemical properties. The clinically validated MAO-B inhibitor rasagiline (IC₅₀ = 0.05 nM for human MAO-B) illustrates that the indan-1-amine core is exquisitely sensitive to substituent identity and position—N-propargyl substitution confers irreversible inhibition, while aromatic ring fluorination modulates potency, selectivity, and metabolic stability [1]. Literature on fluorinated indanone and indanamine derivatives demonstrates that introducing fluorine at the 5-position of the indane ring can shift MAO-B inhibitory potency by orders of magnitude (IC₅₀ range: 1–173 nM depending on the full substitution pattern) [2]. The 5-fluoro-6-methoxy combination present in the target compound occupies a distinct chemical space not replicated by any single-substituted or unsubstituted analog, meaning that biological or synthetic outcomes obtained with 6-methoxy-indan-1-amine or 5-fluoro-indan-1-amine cannot be extrapolated to this dual-substituted scaffold without experimental verification [3].

Quantitative Differentiation Evidence for 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride versus Closest Analogs


Dual 5-Fluoro + 6-Methoxy Substitution versus Single-Substituted Indanamine Analogs: Structural Differentiation

The target compound bears simultaneous fluorine at position 5 and methoxy at position 6 on the indane core—a substitution pattern absent from the most commonly procured mono-substituted analogs. 5-Fluoro-2,3-dihydro-1H-inden-1-amine (CAS 148960-33-2, MW 151.18) carries only the 5-fluoro substituent, while 6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 103028-81-5, MW 163.22) carries only the 6-methoxy group . Neither mono-substituted analog recapitulates the combined electronic effects of the dual-substitution pattern. In the broader 2,3-dihydro-1H-inden-1-amine SAR literature, compounds with dual ring substitution (e.g., L4: IC₅₀ = 0.11 µM, L16: IC₅₀ = 0.27 µM for MAO-B) demonstrate distinct potency and selectivity profiles compared to mono-substituted or unsubstituted congeners [1]. The 5-fluoro-6-methoxy pattern specifically mimics the substitution topology found in certain high-affinity serotonergic ligands (e.g., 6-fluoro-5-methoxy indole derivatives with Ki = 19 nM at 5-HT₂C), suggesting potential for productive CNS target engagement that single-substituted indanamines cannot replicate [2].

Medicinal chemistry Structure-activity relationship Indanamine scaffold

Hydrochloride Salt Form versus Free Base: Aqueous Solubility and Handling Differentiation

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1803611-94-0, MW 217.67) is the hydrochloride salt of the free base (CAS 1273611-90-7, MW 181.21). Vendors explicitly note that the hydrochloride form enhances water solubility compared to the free amine . The general solubility advantage of amine hydrochlorides over free bases is well-established for the indanamine class—1-aminoindane hydrochloride (CAS 70146-15-5) demonstrates water solubility of approximately 35–50 mg/mL, whereas the free base is poorly water-soluble . For the target compound, this translates into practical advantages for aqueous reaction conditions (e.g., amide coupling, reductive amination in aqueous/organic mixtures) and for direct use in aqueous biological assay buffers without pre-dissolution in DMSO, reducing solvent-related assay interference .

Formulation Salt selection Aqueous solubility

Racemic Form versus Enantiopure (S)-Enantiomer: Cost, Availability, and Application-Specific Selection

The target compound (CAS 1803611-94-0) is supplied as the racemic mixture (R/S), while the enantiopure (S)-enantiomer is available under CAS 1213223-23-4. Vendor specifications indicate that the racemic hydrochloride is typically offered at ≥95% purity from multiple suppliers (AKSci, Leyan, Bidepharm), while the (S)-enantiomer is available at 98% purity but from fewer vendors, with the (R)-enantiomer not appearing as a standard catalog item . In the indanamine class, stereochemistry at the C1 position is a critical determinant of biological activity—rasagiline is exclusively the (R)-enantiomer, and the enantiomers of 1-aminoindane display divergent pharmacological profiles [1]. For researchers conducting SAR exploration where both enantiomers are needed or where the racemate serves as a synthetic starting material for further chiral resolution, the racemic hydrochloride offers a cost-advantaged and more readily accessible entry point than the enantiopure form .

Chiral resolution Enantiomeric purity Procurement specification

Fluorine-Enabled Metabolic Stability Advantage: Class-Level Inference from Fluorinated Indanamine SAR

Aromatic fluorine substitution at the 5-position of the indane ring is documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at that position . The mono-fluorinated indanamine patent literature (CA 2079968 C) explicitly claims that fluorinated N-propargyl-1-aminoindans retain MAO-B inhibitory potency while exhibiting altered metabolic profiles compared to non-fluorinated congeners [1]. The target compound's 5-fluoro substituent is positioned para to the C1 amine-bearing carbon, a site susceptible to aromatic hydroxylation in non-fluorinated indanamines. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) have not been published for this specific compound, the class-level precedent is strong: fluorinated indanone derivatives evaluated as MAO-B PET tracers demonstrated that fluorine incorporation contributed to favorable brain uptake and metabolic profiles in non-human primates (e.g., [¹⁸F]fluororasagiline-D2: 40% unchanged radioligand at 90 min post-injection) [2].

Metabolic stability Fluorine substitution Cytochrome P450

MAO-B Inhibition Potential: Class-Level Positioning Relative to Rasagiline and Selegiline

Vendor documentation indicates that the target compound has been tested against MAO-B, showing competitive inhibition . While the specific IC₅₀ value for this compound has not been disclosed in the peer-reviewed literature, the closely related structural class of 2,3-dihydro-1H-inden-1-amine derivatives has been systematically characterized for MAO-B inhibition. Lead compounds from the Li et al. (2019) series—which incorporate various aromatic substitutions on the indane scaffold—achieved MAO-B IC₅₀ values of 0.11–0.48 µM, comparable to selegiline, with selectivity indices (MAO-A/MAO-B) supporting isoform-selective profiles [1]. The clinical benchmark rasagiline inhibits human MAO-B with an IC₅₀ of 0.05 nM (irreversible mechanism via N-propargyl group) [2]. Critically, the target compound lacks the N-propargyl moiety required for irreversible MAO-B inhibition, positioning it as a reversible inhibitor candidate—a mechanistic distinction with implications for safety margin (reduced risk of tyramine-induced hypertensive crisis) that may be advantageous for certain CNS indications.

Monoamine oxidase B Neurodegeneration Parkinson's disease

Recommended Application Scenarios for 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride Based on Differential Evidence


Medicinal Chemistry SAR Exploration of Reversible MAO-B Inhibitors with Dual Aromatic Substitution

The target compound is optimally deployed as a core scaffold in fragment-based or structure-activity relationship campaigns targeting reversible MAO-B inhibition. Its dual 5-fluoro/6-methoxy substitution pattern—absent from the mono-substituted analogs that dominate the published literature—allows interrogation of additive or synergistic substituent effects on potency and isoform selectivity [1]. The hydrochloride salt form enables direct dissolution in aqueous enzyme assay buffers, streamlining high-throughput screening workflows without DMSO-related artifacts. Procurement of the racemate (rather than the enantiopure form) is appropriate at this stage, as the stereochemical contribution to MAO-B binding can be assessed through subsequent chiral resolution, consistent with the fragment-based design strategies employed in the rasagiline-derivative literature [2].

Synthetic Intermediate for CNS-Targeted Compound Libraries

The primary amine functionality at the C1 position serves as a versatile synthetic handle for derivatization—amide coupling, reductive amination, sulfonamide formation, and N-alkylation—enabling the construction of diverse compound libraries for CNS target screening. The 5-fluoro substituent is strategically positioned to modulate both target binding (via electronic effects and potential fluorine-protein interactions) and metabolic stability (via blockade of CYP450-mediated oxidation), consistent with the design principles validated in fluorinated indanamine patents [3]. For parallel synthesis or library production, the racemic hydrochloride offers a favorable balance of cost, vendor availability (≥4 suppliers), and aqueous handling properties compared to the enantiopure (S)-form, which is available from only a limited number of sources .

PET Tracer Precursor Development Leveraging the 5-Fluoro Position

The 5-fluoro substituent on the indane core represents a potential site for ¹⁸F radiolabeling via nucleophilic aromatic substitution or other fluorination methodologies, building on the precedent established by [¹⁸F]fluororasagiline and related fluorinated indanone PET tracers for MAO-B imaging [4]. While the target compound itself contains a stable ¹⁹F atom, its structural homology to validated PET tracer scaffolds (fluororasagiline: MAO-B IC₅₀ = 27 nM; fluororasagiline-D2: MAO-B IC₅₀ = 173 nM) supports its use as a cold reference standard or as a precursor for the design of novel ¹⁸F-labeled imaging agents. The 6-methoxy group provides an additional site for structural diversification (e.g., O-demethylation to the phenol for subsequent ¹¹C methylation), expanding the radiochemical design space beyond what is accessible with mono-fluorinated analogs.

Differentiation from Irreversible MAO-B Inhibitors for Indications Requiring Reversible Pharmacology

Unlike rasagiline and selegiline—which contain an N-propargyl group enabling irreversible, covalent MAO-B inhibition—the target compound bears a free primary amine at C1, predicting a reversible inhibition mechanism [5]. This mechanistic distinction is pharmacologically significant: irreversible MAO-B inhibitors carry a dietary tyramine restriction due to the risk of hypertensive crisis, whereas reversible inhibitors may offer a wider safety margin. For drug discovery programs targeting psychiatric or neurodegenerative indications where chronic, intermittent, or titratable MAO-B modulation is preferred (e.g., adjunctive therapy in depression, neuroprotection in early-stage Parkinson's disease), the reversible pharmacology inherent to this scaffold provides a therapeutically differentiated starting point that warrants experimental validation of its MAO-B binding kinetics.

Quote Request

Request a Quote for 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.